Me-Quingestanol
Description
Properties
CAS No. |
79030-51-6 |
|---|---|
Molecular Formula |
C51H68O7 |
Molecular Weight |
793.1 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;[(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C27H36O3.C24H32O4/c1-4-27(30-18(2)28)16-14-25-24-11-9-19-17-21(29-20-7-5-6-8-20)10-12-22(19)23(24)13-15-26(25,27)3;1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h1,9,17,20,22-25H,5-8,10-16H2,2-3H3;12-13,18-20H,6-11H2,1-5H3/t22-,23+,24+,25-,26-,27-;18-,19+,20+,22-,23+,24+/m01/s1 |
InChI Key |
HUSGPZXFMOMXBK-UCHNPSKESA-N |
SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=C4)OC5CCCC5)C)C#C |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C.CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC(=C4)OC5CCCC5)C)C#C |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=C4)OC5CCCC5)C)C#C |
Synonyms |
Me-quingestanol |
Origin of Product |
United States |
Ii. Chemical Synthesis and Derivatization Strategies of Me Quingestanol
Elucidation of Precursor Compounds and Synthetic Pathways to Me-Quingestanol
The synthesis of this compound's constituent parts begins with foundational steroid structures that are elaborated through multi-step chemical transformations.
Synthesis of Quingestanol (B80394) Acetate (B1210297)
Quingestanol acetate, chemically known as norethisterone acetate 3-cyclopentyl enol ether, is a synthetic progestin derived from the 19-nortestosterone family. google.comgoogle.com Its synthesis leverages norethisterone or its acetylated form, norethisterone acetate, as the primary precursor.
The synthetic pathway from norethisterone involves two key transformations:
Esterification at C17: The 17β-hydroxyl group of norethisterone is acetylated to form norethisterone acetate.
Enol Ether Formation at C3: The 3-keto group of the norethisterone acetate is converted into a cyclopentyl enol ether. This is typically achieved by reacting the steroid with cyclopentanol (B49286) in the presence of an acid catalyst and a dehydrating agent, or with a reagent like a cyclopentyl orthoformate.
The parent compound, norethisterone, is itself synthesized from estrone, which is first converted to its 3-methyl ether. A Birch reduction then reduces the aromatic A-ring, and subsequent hydrolysis yields a 19-nor steroid intermediate. The final crucial step is the stereoselective ethynylation of the 17-keto group to introduce the 17α-ethynyl group, a hallmark of this class of progestins.
Synthesis of Megestrol (B1676162) Acetate
Megestrol acetate (17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione) is a derivative of 17α-hydroxyprogesterone. wikipedia.orgwikipedia.org Its synthesis has been approached through several routes, often starting from 17α-hydroxyprogesterone acetate. wikipedia.org
One prominent synthetic route involves:
Introduction of a C6-substituent: A methylene (B1212753) group is introduced at the C6 position of 17α-hydroxyprogesterone acetate. This can be accomplished via a Mannich reaction, which first forms a tertiary amine intermediate that is subsequently eliminated to yield 6-methylene-17α-hydroxyprogesterone acetate. scispace.com
Double Bond Isomerization: The exocyclic double bond at C6 is isomerized into an endocyclic position, creating the characteristic Δ4,6-diene system of megestrol acetate. This rearrangement can be catalyzed by palladium on carbon in the presence of a hydrogen transfer agent like cyclohexene. scispace.com
An alternative reported synthesis begins with 6-keto-17α-acetoxy progesterone (B1679170). google.comgoogle.com This pathway includes:
Ketal Protection: The keto groups at C3 and C20 are protected as ketals, for example, by reacting with ethylene (B1197577) glycol. patsnap.comgoogle.com
Grignard Reaction: A Grignard reagent, specifically methylmagnesium bromide, is used to introduce the methyl group at the C6 position. google.comgoogle.com
Deprotection and Dehydration: Acid-catalyzed hydrolysis removes the ketal protecting groups and facilitates dehydration to form the conjugated 4,6-diene system, yielding the final megestrol acetate product. google.comgoogle.com
| Precursor Compound | Target Component | Key Synthetic Transformation |
| Norethisterone Acetate | Quingestanol Acetate | Formation of 3-cyclopentyl enol ether |
| 17α-Hydroxyprogesterone Acetate | Megestrol Acetate | Introduction of 6-methyl group and Δ6 double bond |
| 6-keto-17α-acetoxy progesterone | Megestrol Acetate | Grignard reaction at C6 and dehydration |
| This table summarizes the direct precursors for the final synthetic steps. |
Methodologies for Structural Modifications and Analog Development
The development of analogs for the components of this compound focuses on modifying their structures to potentially alter biological activity profiles. These modifications draw from established principles in medicinal chemistry and steroid research.
For Quingestanol Acetate , a 19-nortestosterone derivative, several sites are amenable to modification:
C3 Enol Ether Group: The cyclopentyl moiety can be replaced with other alkyl or cycloalkyl groups to investigate the impact of steric and electronic properties on activity.
C17 Ester Group: The acetate ester can be substituted with other acyl groups of varying chain lengths (e.g., propionate, enanthate, caproate) to create prodrugs with different pharmacokinetic properties. drugbank.comchemicalbook.com
Steroid Skeleton: Modifications to the core structure, such as the introduction of methyl or other small alkyl groups at positions like C7 or C18 (as seen in the development of trestolone (B1663297) or norgestrel, respectively), could be explored. sioc-journal.cn The introduction of further unsaturation, for instance at the C9-C11 position, is another common strategy in developing potent steroid analogs like trenbolone. sioc-journal.cn
For Megestrol Acetate , a 17α-hydroxyprogesterone derivative, analog development can proceed via:
C17 Acyl Group: Similar to other steroid esters, variation of the acetate group can modulate the compound's duration of action.
C6 Substituent: The C6-methyl group can be altered. For example, its stereochemistry could be changed from the natural 6-methyl to a 6α-methyl (as in medroxyprogesterone (B1676146) acetate), or it could be replaced with other groups like a chloro substituent (as in chlormadinone (B195047) acetate). wikipedia.org
Ring A Modifications: The Δ4,6-diene system can be modified. For instance, creating a cyclopropyl (B3062369) ring fused to the C6-C7 position is a known modification seen in cyproterone (B1669671) acetate, another 17α-hydroxyprogesterone derivative. wikipedia.org
Stereochemical Considerations in this compound Synthesis and Analysis
The biological activity of steroid hormones is critically dependent on their three-dimensional structure. The synthesis of both Quingestanol Acetate and Megestrol Acetate must therefore proceed with strict stereochemical control.
The fundamental steroid nucleus possesses a defined and rigid conformation with multiple chiral centers. For Quingestanol Acetate and Megestrol Acetate, the key stereocenters are typically designated as 8R, 9S, 10R, 13S, and 14S. patsnap.comgoogle.com Synthetic strategies almost invariably begin with starting materials that already possess this correct core stereochemistry, which is preserved throughout the reaction sequence.
Key stereochemical considerations in the synthesis include:
C17 Stereocenter: The configuration at C17 is crucial. For Quingestanol Acetate, the synthesis of its precursor norethisterone involves the addition of an ethynyl (B1212043) group to a 17-keto steroid. This reaction must be controlled to yield the desired 17α-ethynyl, 17β-hydroxy configuration. For Megestrol Acetate, the precursor 17α-hydroxyprogesterone already has the required stereochemistry at this position.
Ring Junctions: The fusion of the rings (A/B, B/C, and C/D) must maintain the natural trans-trans-trans configuration, which is inherent to the steroidal starting materials.
Addition to the Steroid Rings: When new substituents are introduced onto the steroid framework, the stereochemical outcome is often dictated by the existing structure. For example, additions to the steroid nucleus often occur from the less sterically hindered α-face ('backside') of the molecule. sioc-journal.cn The formation of the 6-methyl group in megestrol acetate synthesis must result in the correct orientation.
The analysis of the final products and intermediates requires methods capable of confirming stereochemistry. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY, can establish the relative stereochemistry of protons. For unambiguous determination of the absolute configuration, single-crystal X-ray crystallography is the definitive method. scispace.com Chiral chromatography techniques can also be employed to separate and analyze stereoisomers.
Iii. Molecular and Cellular Pharmacology of Me Quingestanol
Ligand-Receptor Binding Dynamics and Selectivity Profiling
Progestins, including the components of Me-Quingestanol, exert their effects by binding to specific intracellular steroid hormone receptors. The selectivity and affinity of these interactions determine the specific biological responses. The ratio of a progestin's affinity for progesterone (B1679170) receptors to its affinity for androgen receptors is termed the selectivity index, which is crucial in minimizing undesired androgenic side effects. nih.gov
Quingestanol (B80394) Acetate (B1210297) functions as a progestin, acting as an agonist of the progesterone receptor (PR). wikipedia.org Its metabolic product, norethisterone, demonstrates potent progestogenic activity, binding to the PR with approximately 150% of the affinity of natural progesterone. wikipedia.org Similarly, Megestrol (B1676162) Acetate exhibits a high affinity for progesterone receptors, acting as a strong competitor for steroids that specifically bind to these receptors. nih.gov The binding of a progestogen to the receptor protein induces a specific conformational change, leading to the formation of a receptor-steroid complex that dimerizes and interacts with hormone-responsive elements within target genes. kup.at
Quingestanol Acetate has weak estrogenic activity. wikipedia.org In contrast, Megestrol Acetate does not compete with estradiol (B170435) for estrogen receptor (ER) binding. nih.gov However, progestogens are known to modulate gene expression through the estrogen receptor. google.com The estrogenic activity of certain progestins, such as norethisterone, can also influence sex hormone-binding globulin (SHBG) levels, although their androgenic activity may overpower this effect in terms of free testosterone (B1683101) levels. wikipedia.org
Table 1: Ligand-Receptor Binding Affinities of this compound Components/Metabolites
| Compound/Metabolite | Progesterone Receptor (PR) Affinity | Androgen Receptor (AR) Affinity | Estrogen Receptor (ER) Affinity | Reference |
| Quingestanol Acetate | Agonist, high affinity wikipedia.org | Weak androgenic activity wikipedia.org | Weak estrogenic activity wikipedia.org | wikipedia.org |
| Norethisterone | ~150% of progesterone affinity wikipedia.org | ~15% of metribolone affinity wikipedia.org | Weak estrogenic activity wikipedia.org | wikipedia.org |
| Megestrol Acetate | High affinity nih.gov | High affinity nih.gov | No competition with estradiol nih.gov | nih.gov |
Mechanisms of Action at the Subcellular Level
The pharmacological effects of progestins, including those found in this compound, are mediated through both genomic and non-genomic mechanisms at the subcellular level.
The primary mechanism of action for progestogens involves their binding to intracellular steroid hormone receptors, which then act as ligand-activated transcription factors. Upon binding, the receptor-steroid complex translocates to the nucleus, dimerizes, and interacts with specific DNA sequences known as hormone-responsive elements (HREs) in the regulatory regions of target genes. This interaction, often in conjunction with various co-activators and co-repressors, modulates gene expression and transcriptional activity. kup.at For instance, progestogens are known to inhibit the proliferative effect of estrogens on the endometrium by influencing gene transcription. google.com
Beyond direct transcriptional modulation, progestogens can also exert rapid, non-genomic effects by influencing intracellular signaling cascades. This occurs via cell-membrane-localized progesterone receptors, which can activate various signaling pathways. These pathways include, but are not limited to, G protein activation, modulation of Ca2+ homeostasis, and activation of phosphoinositide 3-kinase (PI3K). nih.gov These non-genomic actions contribute to the diverse physiological responses elicited by progestins.
Prodrug Activation and Enzymatic Transformations as Pharmacological Determinants
This compound, identified as a mixture containing Quingestanol acetate and Megestrol acetate, exhibits its pharmacological activity primarily through the prodrug activation of its Quingestanol acetate component. Quingestanol acetate functions as a progestin prodrug, undergoing significant biotransformation within the body to yield its active metabolite, norethindrone (B1679910). This multi-step enzymatic process is crucial for its systemic availability and therapeutic effects. nih.govnih.govuni.luwikipedia.orgnih.gov
The initial biotransformation of Quingestanol acetate proceeds via two principal pathways following oral administration, demonstrating high oral bioavailability. nih.govnih.govuni.lu The first pathway involves the deacylation of Quingestanol acetate to form Quingestanol. nih.govnih.govuni.lunih.gov The second pathway entails O-dealkylation, leading to the formation of norethindrone acetate. nih.govnih.govuni.lu Both of these intermediate metabolites, Quingestanol and norethindrone acetate, are subsequently converted to norethindrone, which is recognized as the primary active progestogenic compound. nih.govnih.govuni.lunih.gov Quingestanol itself is also considered a prodrug of norethindrone. fishersci.ca
Further enzymatic transformations of norethindrone contribute to its metabolic profile and eventual inactivation. Norethindrone can be converted by 5α-reductase into 5α-dihydronorethisterone (5α-DHNET), a major active metabolite that possesses both progestogenic and marked antiprogestogenic activity, albeit with reduced affinity for the progesterone receptor compared to norethindrone. wikipedia.org Additionally, 5α- and 5β-reductases, along with 3α- and 3β-hydroxysteroid dehydrogenases, are involved in the formation of various dihydronorethisterone and tetrahydronorethisterone isomers, which generally exhibit diminished or absent activity. Cytochrome P450 enzymes play a role in the hydroxylation of norethindrone and its metabolites. Furthermore, these compounds undergo conjugation reactions, specifically glucuronidation and sulfation, at available hydroxyl groups, facilitating their elimination from the body. Ethinylestradiol, an estrogenic metabolite, can also be formed from norethindrone via cytochrome P450 enzymes.
The detailed research findings on the metabolic cascade highlight the sequential enzymatic steps that determine the pharmacological action of the Quingestanol acetate component of this compound.
Table 1: Prodrug Activation and Enzymatic Transformations of Quingestanol Acetate
| Step | Compound Transformed | Enzyme/Process | Resulting Metabolite(s) | Activity/Significance |
| 1 | Quingestanol Acetate | Deacylation | Quingestanol | Intermediate prodrug nih.govnih.govuni.lunih.gov |
| 2 | Quingestanol Acetate | O-dealkylation | Norethindrone Acetate | Intermediate prodrug nih.govnih.govuni.lu |
| 3 | Quingestanol | (Unspecified) | Norethindrone | Primary active progestin nih.govnih.govuni.lunih.gov |
| 4 | Norethindrone Acetate | (Unspecified) | Norethindrone | Primary active progestin nih.govnih.govuni.lunih.gov |
| 5 | Norethindrone | 5α-reductase | 5α-Dihydronorethisterone (5α-DHNET) | Active metabolite with progestogenic and antiprogestogenic activity wikipedia.org |
| 6 | Norethindrone | 5α-/5β-reductases, 3α-/3β-hydroxysteroid dehydrogenases | Dihydronorethisterone and Tetrahydronorethisterone isomers | Diminished or absent activity |
| 7 | Norethindrone & Metabolites | Cytochrome P450 enzymes | Hydroxylated metabolites | Further metabolism |
| 8 | Norethindrone & Metabolites | Glucuronidation, Sulfation | Conjugated metabolites | Elimination |
| 9 | Norethindrone | Cytochrome P450 enzymes | Ethinylestradiol | Estrogenic metabolite |
Iv. Metabolic Pathways and Biotransformation of Me Quingestanol
Comprehensive Analysis of In Vitro Metabolic Fate
No research data is available on the biotransformation of Me-Quingestanol in hepatic microsomes or cytosol.
There is no available information regarding the extrahepatic metabolism of this compound in tissues such as the intestine, kidneys, lungs, or skin.
Identification and Structural Characterization of Primary and Secondary Metabolites
No studies have been published that identify or structurally characterize any primary or secondary metabolites of this compound.
Characterization of Enzyme Systems Involved in this compound Biotransformation
There is no available data to indicate which, if any, Cytochrome P450 isoenzymes are involved in the metabolism of this compound.
The role of reductases and dehydrogenases in the biotransformation of this compound has not been investigated in any published research.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following Phase I metabolic alterations, this compound and its primary metabolites are subjected to conjugation reactions, primarily glucuronidation and sulfation. These processes increase the water solubility of the metabolites, preparing them for elimination from the body.
The metabolic pathway of the closely related compound, quingestanol (B80394) acetate (B1210297), reveals that it is converted to norethindrone (B1679910). nih.govkarger.com The subsequent metabolism of norethindrone provides a model for understanding the conjugation of this compound metabolites. Studies on norethindrone show that its metabolites are extensively conjugated with both glucuronic acid and sulfate. nih.gov While the metabolites of levonorgestrel (B1675169), another related progestin, are found predominantly in the glucuronide form in urine, norethindrone metabolites are present in roughly equal amounts as both sulfates and glucuronides. nih.govdrugbank.com
The primary sites of glucuronidation and sulfation are hydroxyl groups introduced during Phase I metabolism. The addition of a glucuronyl group is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfotransferases (SULTs) are responsible for the addition of a sulfonate group.
Table 1: Key Conjugation Reactions in the Metabolism of this compound Derivatives
| Conjugation Reaction | Enzyme Family | Endogenous Substrate | Effect on Metabolite |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Increases water solubility for excretion. |
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Increases water solubility for excretion. |
Theoretical Biological Implications of this compound Metabolites
A significant metabolic pathway for norethindrone acetate, a metabolite of quingestanol acetate, is its aromatization to the potent synthetic estrogen, ethinyl estradiol (B170435). medcraveebooks.com This conversion has important biological implications, as it can contribute to the estrogenic effects observed with the administration of the parent compound. The in vivo conversion ratio of norethindrone to ethinyl estradiol has been quantified, with approximately 4μg of ethinyl estradiol being formed per milligram of norethindrone. medcraveebooks.com
Furthermore, metabolites resulting from the reduction of the A-ring of norethindrone, such as the 5α-reduced metabolites, are also considered to possess biological activity. nih.gov While the specific activities of these metabolites are not fully elucidated, they may contribute to the progestogenic or androgenic profile of the parent drug.
Table 2: Potential Biological Activities of this compound Metabolites
| Metabolite | Potential Biological Activity | Implication |
| Norethindrone | Progestogenic, Androgenic | Active metabolite contributing to the primary effects. |
| Ethinyl Estradiol | Estrogenic | Contributes to estrogenic side effects. |
| 5α-reduced metabolites | Progestogenic, Androgenic | May modulate the overall hormonal activity. |
| Glucuronide conjugates | Generally inactive | Facilitates excretion. |
| Sulfate conjugates | Generally inactive | Facilitates excretion. |
V. Preclinical Research Models and Methodologies for Me Quingestanol Investigation
Development and Validation of In Vitro Biological Systems
In vitro models provide a controlled environment to dissect the molecular interactions of Me-Quingestanol at the cellular level. These systems are crucial for initial screening and for gaining a mechanistic understanding of the compound's progestogenic activity.
The initial characterization of this compound involves determining its affinity and specificity for the progesterone (B1679170) receptor (PR). As a progestin, its primary mechanism of action is through binding to and activating PR. wikipedia.org
Receptor Binding Assays: These assays are essential for quantifying the binding affinity of this compound to its target receptor. nih.gov Competitive binding experiments are commonly employed, where this compound competes with a radiolabeled progestin (like [³H]-progesterone) for binding to PR. nih.govgoogle.com The resulting data are used to calculate the inhibitory concentration (IC50) value, which indicates the concentration of this compound required to displace 50% of the radiolabeled ligand. nih.gov This IC50 value is a key indicator of the compound's relative binding affinity (RBA) compared to the natural ligand, progesterone. nih.gov Studies on related progestins have utilized cytosols from rabbit uteri, which are rich in PR, or cells engineered to express specific human PR isoforms (PR-A and PR-B), to determine these binding affinities. nih.govnih.gov While specific RBA data for this compound is not widely published, it is known to be a prodrug of norethisterone, which itself is an agonist of the progesterone receptor. wikipedia.org
Reporter Gene Assays: To move beyond simple binding and assess the functional consequence of receptor activation, reporter gene assays are utilized. sun.ac.za These assays are performed in cell lines, such as the human breast cancer cell lines T47D or MCF-7, which are known to express PR. nih.gov These cells are transfected with a plasmid containing a progesterone-responsive element (PRE) linked to a reporter gene, such as luciferase. nih.govindigobiosciences.com When this compound binds to and activates the PR in these cells, the PR-ligand complex binds to the PRE, driving the expression of the luciferase gene. nih.gov The amount of light produced by the luciferase enzyme is then measured and serves as a quantitative readout of the progestogenic activity of the compound. indigobiosciences.com This method allows for the determination of whether this compound acts as a receptor agonist (activator) or antagonist (inhibitor) and provides a dose-response curve to quantify its potency. sun.ac.za
| Assay Type | Purpose | Key Parameters Measured | Common Cell Lines/Systems | Relevant Compounds for Comparison |
|---|---|---|---|---|
| Receptor Binding Assay | To determine the binding affinity of the compound to the progesterone receptor (PR). nih.gov | Relative Binding Affinity (RBA), IC50. nih.govnih.gov | Rabbit uterine cytosol, Cells expressing recombinant human PR-A and PR-B. nih.govnih.gov | Progesterone, Levonorgestrel (B1675169), Norgestimate. nih.gov |
| Reporter Gene Assay | To quantify the functional activity (agonist/antagonist) of the compound at the PR. sun.ac.za | EC50, Fold-Activation, Transcriptional activity. indigobiosciences.com | T47D, MCF-7 breast cancer cell lines. nih.gov | Progesterone, Nomegestrol acetate (B1210297). indigobiosciences.com |
While cell lines are invaluable, primary cell cultures and organoids offer a more physiologically relevant context for studying the effects of this compound.
Primary Cell Cultures: Functional studies may involve isolating primary cells, such as human endometrial cells, to study the direct effects of this compound on a target tissue. For instance, research on other progestins has used human endometrial tissue grafted into immunodeficient mice to study morphological and molecular changes, such as the expression of steroid hormone receptors and stromal decidualization, in response to progestin treatment. semanticscholar.org Such a model could be adapted to investigate the specific impact of this compound.
Organoids: The development of organoid technology, which involves growing three-dimensional structures from stem cells that mimic the architecture and function of an organ, presents a sophisticated in vitro platform. Endometrial organoids, for example, could be used to study the complex cellular responses to this compound, including its influence on cell proliferation, differentiation, and gene expression in a setting that better reflects the in vivo environment.
In Silico Modeling and Computational Approaches for Predictive Biology
In the preclinical investigation of this compound, in silico modeling and computational chemistry serve as foundational tools for predicting its biological behavior. These methods offer a rapid and cost-effective means to hypothesize the compound's interaction with biological targets, primarily the progesterone receptor (PR).
Detailed research into progestins and other steroid hormones has established the utility of several computational techniques. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, are pivotal in correlating the chemical structure of steroid molecules with their biological activities. nih.govnih.gov These models use various molecular descriptors—such as electronic, steric, and lipophilic properties—to predict the binding affinity of compounds like the components of this compound to the progesterone receptor. nih.govunicamp.br For example, studies on a range of steroids have demonstrated that descriptors related to partial charge and the shape of the molecule are critical in determining binding affinity to the gestagenic receptor. kg.ac.rs
Physiologically based pharmacokinetic (PBPK) modeling represents a more complex computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.govnih.gov PBPK models for oral contraceptives are being developed to predict potential drug-drug interactions and to extrapolate findings from preclinical species to humans. nih.govresearchgate.net These models incorporate parameters such as enzyme kinetics (e.g., for CYP3A4, a key enzyme in the metabolism of many progestins), plasma protein binding, and tissue partitioning to provide a dynamic simulation of the drug's behavior. nih.govtandfonline.com
The following table summarizes the key computational approaches and the type of predictive information they provide for a compound like this compound.
| Computational Method | Predictive Focus | Key Parameters/Descriptors Investigated | Relevance to this compound Investigation |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity (e.g., receptor binding affinity) based on chemical structure. nih.gov | Electronic properties (e.g., partial charges), steric parameters (e.g., molecular shape and size), and lipophilicity (logP). nih.govkg.ac.rs | Estimation of the binding affinity of this compound components to the progesterone receptor and other potential off-targets. |
| Molecular Docking | Simulates the interaction between a ligand and its receptor to predict binding conformation and affinity. nih.gov | Binding energy (e.g., kcal/mol), hydrogen bond formation, hydrophobic interactions, and electrostatic interactions. nih.govfarmaciajournal.com | Visualization of how this compound may fit into the progesterone receptor's binding pocket and the key amino acid residues involved in the interaction. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulates the ADME of a drug in a virtual population. researchgate.net | Clearance pathways (e.g., metabolism by specific enzymes like CYP3A4), plasma protein binding, tissue partition coefficients, and drug transporter kinetics. nih.govtandfonline.com | Prediction of this compound's pharmacokinetic profile in humans, including potential interactions with other drugs. |
Translational Science Approaches: Bridging Preclinical Insights to Theoretical Human Biological Relevance
Translational science in the context of this compound research focuses on bridging the gap between preclinical findings and their potential relevance to human biology. This involves the use of animal models and sophisticated extrapolation techniques to predict how the compound might behave in clinical scenarios.
Animal models are a cornerstone of preclinical contraceptive research, with rodents, rabbits, and nonhuman primates being the most commonly used species. nih.govnews-medical.net These models are employed to study various aspects of a contraceptive's action, including its effect on ovulation, the menstrual cycle, and potential side effects. news-medical.net However, the predictive value of these models for human outcomes can be variable. nih.gov For example, while some studies have shown good correlation between pharmacokinetic data in rabbits and Phase I clinical trial results for hormonal contraceptives, this is not always the case for other compounds. nih.gov The choice of animal model is critical, and researchers must consider species-specific differences in reproductive physiology and drug metabolism. nih.govnih.gov
The complexities of translating preclinical data are significant. Factors such as the specific formulation of the hormonal contraceptive, the dose, and the route of administration can all influence the outcome in animal models and how well it predicts human responses. researchgate.net Furthermore, user-specific variables like age and genetic predispositions, which can be modeled in animals, add another layer of complexity to the translation. nih.govresearchgate.net
To improve the predictive accuracy of preclinical data, PBPK modeling is increasingly used as a translational tool. nih.govnih.gov By creating PBPK models for different species (e.g., rat, monkey, human) and integrating in vitro data on metabolism and protein binding, researchers can simulate and compare the pharmacokinetics of a compound across species. This allows for a more informed estimation of a human-equivalent dose and a better understanding of potential species differences in drug handling. nih.govresearchgate.net
The table below outlines key translational approaches and their role in extrapolating preclinical data on this compound to its theoretical human biological relevance.
| Translational Approach | Purpose | Key Considerations | Theoretical Application to this compound |
| Rodent Models (e.g., rats, mice) | Initial screening for efficacy (e.g., ovulation inhibition) and safety. news-medical.net | Short ovarian cycle, cost-effective, but significant physiological differences from humans. nih.gov | Early assessment of the contraceptive potential of this compound and identification of any major safety signals. |
| Rabbit Models | Often used for studying specific formulations and percutaneous absorption. nih.gov | Dual uterine horns can be advantageous for certain studies; some pharmacokinetic data can correlate well with human data. nih.gov | Evaluation of different delivery systems for this compound and their pharmacokinetic profiles. |
| Nonhuman Primate Models | Considered the most relevant animal model due to similarities in reproductive physiology to humans. nih.gov | High cost and ethical considerations limit their use to late-stage preclinical evaluation. nih.gov | Confirmation of contraceptive efficacy and detailed safety assessment of this compound before potential human trials. |
| Cross-Species PBPK Modeling | To quantitatively extrapolate pharmacokinetic data from animals to humans. nih.govresearchgate.net | Requires accurate species-specific physiological parameters and in vitro drug metabolism data. tandfonline.com | To predict the human pharmacokinetic profile of this compound based on data from animal studies and to estimate a safe and effective starting dose for clinical trials. |
Vi. Advanced Analytical Techniques for Me Quingestanol and Its Metabolites
Chromatographic Methods for Separation and Quantification
Chromatography is a fundamental technique for separating the components of a mixture. wikipedia.org For a complex molecule like Me-quingestanol, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed, each offering distinct advantages.
HPLC is a premier technique for separating and quantifying compounds in a liquid mobile phase. wikipedia.org It is particularly well-suited for the analysis of steroid hormones like this compound. A reverse-phase HPLC method can effectively analyze quingestanol (B80394) using a mobile phase typically composed of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com The use of smaller particle columns, such as those with 3 µm particles, can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com
Method development for HPLC involves the optimization of several parameters to achieve the desired separation and sensitivity. For instance, in the analysis of related steroids, a C18 column is often used. researchgate.net The mobile phase composition is critical; a common choice is a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer. sielc.comscielo.brsci-hub.se The detection wavelength is selected based on the UV absorbance of the analyte; for example, a wavelength of 239 nm has been used for the analysis of dexamethasone (B1670325) acetate (B1210297), a steroid with a similar chromophore. scielo.br
Table 1: Illustrative HPLC Parameters for Steroid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Newcrom R1, C18, or similar reverse-phase | sielc.comresearchgate.net |
| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid | sielc.com |
| Detection | UV-Vis Detector (e.g., 210 nm, 239 nm) | scielo.brgoogle.com |
| Flow Rate | Typically 1.0 - 1.5 mL/min | scielo.brgoogle.com |
| Injection Volume | 20 µL | scielo.br |
The versatility of HPLC allows for its application in various analytical scenarios, including the analysis of impurities in pharmaceutical preparations and pharmacokinetic studies. sielc.comijpsjournal.com For mass spectrometry-compatible applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is highly effective for the analysis of volatile and thermally stable compounds. For non-volatile compounds like steroids, a derivatization step is often necessary to increase their volatility. This typically involves converting polar functional groups into less polar, more volatile derivatives. nih.gov For instance, hydroxylated steroids can be converted to their trimethylsilyl (B98337) (TMS) derivatives before GC-MS analysis. nih.gov
The GC-MS method provides excellent sensitivity and selectivity due to the high separation efficiency of the gas chromatograph and the reproducible fragmentation patterns generated by the mass spectrometer in electron ionization (EI) mode. mdpi.com This technique has been successfully used for the determination of various hormones in complex matrices like edible animal tissues. mdpi.com The sample preparation for GC-MS analysis often involves extraction and purification steps to remove interfering substances like proteins and lipids. mdpi.com
Table 2: Typical GC-MS Analysis Steps for Steroids
| Step | Description | Source |
|---|---|---|
| Extraction | Liquid-liquid or solid-phase extraction to isolate analytes. | mdpi.com |
| Purification | Removal of matrix interferences using techniques like SPE. | mdpi.com |
| Derivatization | Conversion to volatile derivatives (e.g., TMS ethers). | nih.gov |
| GC Separation | Separation on a capillary column based on volatility and polarity. | cumhuriyet.edu.tr |
| MS Detection | Ionization (e.g., EI) and mass analysis for identification. | mdpi.com |
Spectroscopic Techniques for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for determining the chemical structure of molecules. For this compound and its metabolites, a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared/ultraviolet-visible spectroscopy provides a comprehensive structural characterization.
Tandem mass spectrometry (MS/MS) is a highly specific technique used for structural elucidation and confirmation of the identity of a compound. dtic.mil In MS/MS, a precursor ion corresponding to the molecule of interest is selected and then fragmented to produce a series of product ions. dtic.mil The resulting fragmentation pattern is characteristic of the molecule's structure. acdlabs.com
The choice of ionization source, either "hard" like Electron Ionization (EI) or "soft" like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), influences the degree of fragmentation. acdlabs.com Hard ionization sources lead to extensive fragmentation, providing detailed structural information, while soft ionization sources typically produce a prominent molecular ion peak, which helps in determining the molecular weight. acdlabs.com The fragmentation of steroids in mass spectrometry often involves characteristic losses of small molecules like water (18 amu). libretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules in solution. libretexts.org It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). organicchemistrydata.org
In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide information about the electronic environment, neighboring protons, and the number of protons, respectively. manchester.ac.uk For a complex steroid like this compound, the ¹H NMR spectrum would show a series of signals corresponding to the different types of protons in the molecule.
Table 3: General Expected NMR Chemical Shift Ranges for Steroid Moieties
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aliphatic CH, CH₂, CH₃ | 0.5 - 2.5 | 10 - 60 |
| Vinylic C=CH | 4.5 - 6.5 | 100 - 150 |
| Acetylenic C≡CH | 2.0 - 3.0 | 65 - 90 |
| Carbonyl C=O | - | 190 - 220 |
| Ether C-O | 3.3 - 4.0 | 50 - 80 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wikipedia.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), alkyne (C≡C-H), and ether (C-O-C) functional groups, as well as the carbon-carbon double bonds (C=C) in the steroid ring system.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. wikipedia.org The presence of conjugated double bonds in the steroid nucleus of this compound gives rise to characteristic UV absorption maxima. The position and intensity of these absorptions can be used for quantification and to provide evidence for the conjugated system's structure. For example, related steroids are often analyzed at wavelengths around 240-280 nm. researchgate.netscielo.br
Immunoanalytical and Ligand-Binding Assays for Detection and Quantitation
Immunoanalytical and ligand-binding assays are powerful techniques that rely on the specific binding of an antibody or a receptor to the target analyte. bioscientifica.com These methods are known for their high throughput and sensitivity, making them suitable for screening large numbers of samples.
Radioimmunoassay (RIA):
Radioimmunoassays have been extensively developed for the detection of Norethindrone (B1679910), the primary active metabolite of this compound. These assays utilize antibodies raised against a derivative of the target compound. For instance, a sensitive and reliable RIA for Norethindrone (NET) was established using an antibody produced by immunizing rabbits with 11α-hydroxynorethindrone 11-hemisuccinyl-bovine serum albumin. nih.gov This assay employed a radiolabeled tracer, norethindrone-3-(0-carboxymethyl) oximino-[125I]-iodohistamine, to compete with the unlabeled NET in the sample for binding to the antibody. nih.gov The sensitivity of such methods can reach concentrations as low as 30 pg/ml in plasma. bioscientifica.com
A critical aspect of these assays is the specificity of the antibody, determined by its cross-reactivity with other structurally related steroids and metabolites. Low cross-reactivity ensures that the assay accurately measures the target analyte without interference. For example, in one NET RIA, the cross-reactivity with Ethinyl Estradiol (B170435) and Mestranol was minimal, at 1.1% and 0.4%, respectively. nih.gov However, some ring A reduced metabolites of NET showed significant cross-reactivity. nih.gov The specificity is highly dependent on the antiserum used, with animal-to-animal variation being a major factor. capes.gov.br
Competitive Protein-Binding Assays:
In competitive protein-binding assays, the target compound competes with a radiolabeled standard for binding to a specific receptor protein. The extent of binding is inversely proportional to the concentration of the target compound in the sample. A study investigating the cross-reaction of various contraceptive steroids in a progesterone (B1679170) competitive protein-binding assay found that Quingestanol Acetate exhibited some level of cross-reactivity. nih.gov This indicates that such assays could potentially be used for its detection, although careful validation would be necessary to account for interferences from other progestins. nih.gov
The table below summarizes the cross-reactivity of selected steroids in a progesterone competitive protein-binding assay.
| Compound | Cross-Reaction (%) |
| d-norgestrel | 4.0 |
| Dydrogesterone | 1.4 |
| Quingestanol Acetate | <1.0 |
| Chlormadinone (B195047) Acetate | <1.0 |
| Megestrol (B1676162) Acetate | <1.0 |
| Norethindrone | <1.0 |
| Medroxyprogesterone (B1676146) Acetate | <1.0 |
| Data sourced from a study on the cross-reaction of contraceptive steroids in competitive binding assays. nih.gov |
Ligand-Binding Assays for Receptor Interaction:
Ligand-binding assays can also be employed to study the interaction of this compound and its metabolites with hormone receptors, such as the progesterone receptor (PR). These assays are crucial for understanding the compound's biological activity. For instance, studies have shown that synthetic progestins like Norethindrone can bind to the PR. niph.go.jp The development of assays that can differentiate between agonist- and antagonist-bound conformations of the receptor provides valuable insights into the compound's mechanism of action. niph.go.jp
Method Development and Validation for Complex Biological and Environmental Matrices
The accurate quantification of this compound and its metabolites in complex matrices such as plasma, urine, and environmental water samples necessitates the development and validation of robust analytical methods, most commonly based on liquid chromatography coupled with mass spectrometry (LC-MS).
Sample Preparation:
A crucial first step in the analysis of complex matrices is sample preparation, which aims to extract the analytes of interest and remove interfering substances. Common techniques include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It has been successfully used for the extraction of various drugs from plasma. nih.gov
Solid-Phase Extraction (SPE): This method is widely used for the pre-concentration and cleanup of analytes from environmental water and biological samples. wrc.org.zavliz.be The choice of sorbent material is critical for achieving good recovery of the target compounds. vliz.be
Chromatographic Separation and Detection:
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the standard techniques for separating this compound and its metabolites from other components in the sample extract. Reversed-phase columns, such as C18, are commonly used. nih.govmdpi.com
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high sensitivity and selectivity. wrc.org.zamdpi.com The use of multiple reaction monitoring (MRM) mode enhances the specificity of the analysis by monitoring specific precursor-to-product ion transitions for each analyte.
Method Validation:
A comprehensive validation of the analytical method is essential to ensure the reliability of the results. According to international guidelines, such as those from the International Council for Harmonisation (ICH), validation involves assessing several key parameters. europa.eu
Linearity: This establishes the relationship between the instrument response and the known concentration of the analyte. The method should demonstrate linearity over a defined concentration range. For example, a validated HPLC method for cardiovascular drugs in plasma showed linearity in the range of 5–100 ng/mL for some compounds. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. scielo.br For bioanalytical methods, precision is often expressed as the relative standard deviation (RSD), which should typically be less than 15-20%. nih.gov Accuracy is determined by recovery experiments, with acceptance criteria often in the range of 80-120%. scielo.br
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. wrc.org.za For environmental analysis of steroid hormones, methods are often required to achieve LOQs in the sub-ng/L range. vliz.be
Specificity and Selectivity: This ensures that the method can unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scielo.br
The table below presents typical validation parameters for an LC-MS/MS method for the analysis of small molecules in a biological matrix.
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (r²) | > 0.99 | 0.9964-0.9994 wrc.org.za |
| Accuracy (% Recovery) | 80-120% | 84.8 to 129.7% wrc.org.za |
| Precision (RSD %) | < 15-20% | < 5.0% (intra-assay) scielo.br |
| Limit of Quantitation (LOQ) | Dependent on application | 0.35 ng/mL in plasma jrespharm.com |
| This table provides illustrative data based on published analytical method validation studies for various compounds. wrc.org.zascielo.brjrespharm.com |
The development of such sophisticated analytical methods is critical for pharmacokinetic studies, monitoring of environmental contamination, and ensuring the effective and safe use of pharmaceutical compounds like this compound.
Vii. Environmental Degradation and Fate of Me Quingestanol in Biogeochemical Cycles
Biotransformation Pathways in Environmental Compartments (e.g., Soil, Water)
Biotransformation is a significant pathway for the degradation of synthetic progestins in the environment, largely mediated by microbial activity. Studies focusing on Megestrol (B1676162) Acetate (B1210297) (MGA), a key component of Me-Quingestanol, have investigated its biotransformation in agricultural soils. Megestrol Acetate undergoes microbial degradation, with its biotransformation kinetics often fitting a first-order decay model. Half-lives for Megestrol Acetate in agricultural soils have been reported to range from 76.2 to 217 hours. nih.gov
A prominent biotransformation pathway identified for Megestrol Acetate in soils is 1,2-dehydrogenation. This process leads to the generation of various transformation products. nih.gov The rate and extent of biotransformation are influenced by soil properties and the composition of microbial communities. nih.govresearchgate.net Specific bacterial groups, including Proteobacteria, Firmicutes, and Actinobacteria, are known to contribute to the degradation of steroid hormones in soils. researchgate.net
While direct environmental biotransformation data for Quingestanol (B80394) Acetate are scarce, its in vivo metabolism provides some indication of potential chemical transformations. In biological systems, Quingestanol Acetate is known to undergo initial biotransformation through two main pathways: deacylation to Quingestanol and O-dealkylation to Norethindrone (B1679910) Acetate. Both of these metabolites are subsequently converted to Norethindrone. nih.gov Quingestanol Acetate is recognized as a prodrug of Norethisterone. wikipedia.orgbiotechmedjournal.comwho.intannualreviews.orgwikipedia.org The degradation of related progestins, such as norethisterone acetate, has been observed to lead to the formation of estrogenic compounds like 17α-ethinylestradiol, highlighting the potential for progestogenic compounds to transform into compounds with different endocrine activities in environmental settings. researchgate.netresearchgate.net
Table 1: Biotransformation Half-Lives of Megestrol Acetate in Agricultural Soils
| Compound | Half-Life Range (hours) | Transformation Pathway (Primary) | Environmental Compartment | Reference |
| Megestrol Acetate | 76.2 - 217 | 1,2-dehydrogenation | Agricultural Soils | nih.gov |
Photodegradation and Other Abiotic Degradation Mechanisms
Photodegradation can contribute to the environmental breakdown of pharmaceutical compounds. For Megestrol Acetate, studies on its impurities and degradation products have indicated that photodegradation can occur. researchgate.netnih.govresearchgate.net One report suggests that the photodegradation of Megestrol Acetate is very rapid at a pH of 10. ascopubs.org
Information regarding other abiotic degradation mechanisms specifically for this compound or its components in environmental contexts is limited in the available literature.
Sorption, Mobility, and Bioavailability in Environmental Systems
The mobility and bioavailability of this compound in environmental systems are largely dictated by the properties of its components. Megestrol Acetate exhibits high adsorption characteristics in soil. nih.gov Its sorption behavior in agricultural soils and sediment systems can be well-described by linear models. researchgate.net The magnitude of sorption (Kd values) for progestins, including Megestrol Acetate, varies depending on soil properties such as organic carbon content (OC%) and surface areas. researchgate.net This suggests that both hydrophobic interactions and specific binding interactions play roles in its environmental sorption. researchgate.net Desorption hysteresis has been observed in some soil systems, indicating that the binding of Megestrol Acetate to soil particles can be partially irreversible. researchgate.net
Megestrol Acetate is classified as a Biopharmaceutics Classification System (BCS) class II drug, characterized by high permeability but poor water solubility. mdpi.comresearchgate.netscience.govgoogle.comgoogle.comjustia.com This low water solubility generally leads to low oral bioavailability, which can also impact its mobility and availability in aqueous environmental systems. researchgate.netgoogle.comgoogle.comjustia.com
Identification and Characterization of Environmental Transformation Products
The environmental transformation of this compound yields various products, primarily stemming from the degradation of Megestrol Acetate and Quingestanol Acetate. For Megestrol Acetate, 1,2-dehydrogenation is a significant pathway that generates abundant transformation products in soils. nih.gov The specific identities and characteristics of all environmental transformation products of Megestrol Acetate are subject to ongoing research, but the diversity of these products can vary depending on soil properties and microbial communities. nih.gov
For Quingestanol Acetate, while environmental transformation products are not extensively characterized, its known in vivo metabolic pathway involves deacylation to Quingestanol and O-dealkylation to Norethindrone Acetate, both of which are further converted to Norethindrone. nih.govwikipedia.org The potential for these or similar products to form in the environment exists. Furthermore, the degradation of related synthetic progestins, such as norethisterone acetate, has been shown to produce transformation products with altered endocrine activity, including potent estrogenic compounds like 17α-ethinylestradiol. researchgate.netresearchgate.net This highlights the importance of characterizing transformation products due to their potential ecotoxicological implications.
Compound Names and PubChem CIDs
Viii. Future Directions in Me Quingestanol Research
Exploration of Novel Molecular Targets and Pathways
While Me-Quingestanol is known to act as a progestin, its primary mechanism of action involves its biotransformation into active metabolites. wikipedia.orgwikipedia.org It is a prodrug of norethisterone, with quingestanol (B80394) and norethisterone acetate (B1210297) as intermediate compounds. wikipedia.org The primary target of its active metabolites is the progesterone (B1679170) receptor, but future research will likely delve into other potential molecular interactions. wikipedia.orgwikidoc.org
Studies on similar synthetic progestins suggest that their effects are not limited to a single receptor type. For instance, some progestins can interact with androgen receptors, and at higher concentrations, may even block them. wikidoc.org Given that this compound has weak androgenic and estrogenic activity, a deeper investigation into its binding affinity and functional activity at various steroid receptors is warranted. wikipedia.org This could uncover previously unknown therapeutic applications or explain certain side effects.
Advanced Structure-Activity Relationship (SAR) Studies for Rational Design
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. georgiasouthern.edu For this compound, which is a derivative of norethisterone, advanced SAR studies could lead to the rational design of new analogs with improved properties. wikipedia.org By systematically modifying the functional groups on the steroid nucleus, researchers can aim to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov
The core of SAR studies involves synthesizing a series of structural analogs and evaluating their biological activity. georgiasouthern.edu For example, modifications to the C17α-ethynyl group or the C3-cyclopentyl enol ether of the parent compound could significantly alter its interaction with target receptors. wikipedia.org The goal of such studies would be to identify the key structural features responsible for its progestogenic activity while minimizing any undesirable off-target effects. nih.gov
Computational modeling and molecular docking have become invaluable tools in modern SAR studies. mdpi.com These in silico methods can predict how different analogs of this compound might bind to the progesterone receptor and other potential targets. This predictive power allows for a more focused and efficient synthesis of new compounds, saving time and resources. By combining computational predictions with empirical testing, a more comprehensive understanding of the SAR for this class of compounds can be achieved.
Development of Innovative Preclinical Models for Enhanced Biological Relevance
The development of more sophisticated preclinical models is crucial for translating basic research findings into clinical applications. For progestin research, this includes moving beyond simple cell lines to more complex systems that better mimic human physiology.
One promising area is the use of patient-derived organoids. mdpi.com These three-dimensional cell cultures, derived from patient tissues, can more accurately reflect the cellular heterogeneity and architecture of the original tissue. mdpi.com For instance, endometrial cancer organoids have been used to test the efficacy of progestin-based therapies, providing a more personalized approach to preclinical testing. mdpi.com
Transgenic mouse models also offer a powerful tool for studying the in vivo effects of progestins in specific disease contexts. For example, humanized mouse models have been developed to investigate the role of progestins in hormone-driven breast cancer. biomedcode.cominfrafrontier.eunih.gov These models allow researchers to study the complex interplay between hormones, receptors, and tumor development in a living organism. nih.gov Another innovative preclinical model is the use of zebrafish embryos, which have been utilized to study the effects of progesterone on adrenocortical carcinoma, including tumor growth and metastasis. mdpi.com
Integration of Emerging Analytical and Biotechnological Approaches in Research
The continuous evolution of analytical and biotechnological tools offers exciting new possibilities for steroid research. numberanalytics.comnumberanalytics.com These advanced techniques can provide more sensitive and specific measurements of hormones and their metabolites, as well as new methods for producing these compounds.
Emerging Analytical Techniques:
| Technique | Description | Potential Application in this compound Research |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific method for quantifying small molecules in complex mixtures. researchgate.netresearchgate.net | Precise measurement of this compound and its metabolites in biological samples to better understand its pharmacokinetics. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A gold standard for characterizing steroid metabolomes. researchgate.net | Detailed profiling of the metabolic fate of this compound. |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Combines the separation power of HPLC with the sensitivity of fluorescence detection. researchgate.net | Routine analysis and detection of steroids. researchgate.net |
| Microfluidics and Nanotechnology | Miniaturized systems for fluid manipulation and the use of nanomaterials to enhance analytical sensitivity and specificity. numberanalytics.com | Development of novel, highly sensitive assays for this compound. |
Emerging Biotechnological Approaches:
Biotechnological synthesis, utilizing microorganisms or enzymes, is emerging as a sustainable and efficient alternative to traditional chemical synthesis for steroid production. numberanalytics.com Microbial fermentation, in particular, holds promise for producing steroid intermediates and active pharmaceutical ingredients. nih.govnih.gov The use of microbial cell factories could be engineered to produce specific steroid molecules, offering a more controlled and potentially cost-effective manufacturing process. nih.govnih.gov Genetic and metabolic engineering of microbial strains can enhance the efficiency and specificity of these biotransformations. mdpi.comresearchfloor.org
Q & A
Q. How to address ethical challenges in this compound trials involving vulnerable populations?
- Methodological Answer : Establish independent ethics committees to review protocols (per Declaration of Helsinki). Use adaptive trial designs to minimize participant risk. Implement data anonymization and third-party monitoring for transparency .
Key Considerations
- Avoid Commercial Bias : Focus on mechanistic and methodological insights rather than industrial applications.
- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
- Ethical Compliance : Address conflicts of interest and obtain institutional review board approvals for human/animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
